The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide can be achieved through several synthetic pathways. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with azepan derivatives under specific conditions to form the desired triazole structure.
The synthesis parameters such as temperature, reaction time, and concentration of reactants are crucial for optimizing yield and purity .
The molecular structure of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide can be described using various structural representations:
The compound's InChI key is IDRHEYFIXBARBZ-YDZHTSKRSA-N, which provides a unique identifier for its structure. Additionally, the canonical SMILES notation is CC(C=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCCCCC3)C4=CC=CC=C4 .
The chemical reactivity of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is influenced by its functional groups. It can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .
Further studies involving kinetic assays and molecular docking simulations are necessary to clarify these mechanisms .
The physical and chemical properties of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide include:
This compound has several potential applications in scientific research:
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1